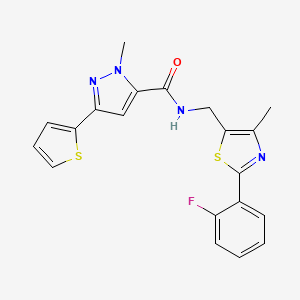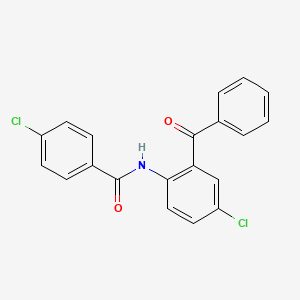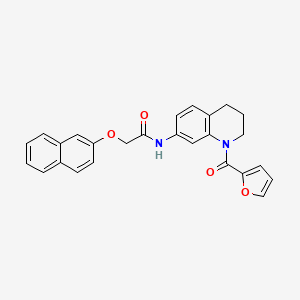
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride, also known as PTOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of beta-adrenergic receptor antagonists and has been studied for its mechanism of action and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride involves the selective blockade of beta-2 adrenergic receptors. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. By blocking beta-2 adrenergic receptors, this compound reduces the activity of the sympathetic nervous system, resulting in a decrease in heart rate, blood pressure, and bronchodilation. This compound has also been shown to inhibit the activity of the enzyme adenylate cyclase, which is involved in the production of cyclic AMP, a second messenger molecule that plays a crucial role in cellular signaling.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and bronchodilation, which are all regulated by the sympathetic nervous system. This compound has also been shown to inhibit the activity of adenylate cyclase, leading to a decrease in cyclic AMP production. In addition, this compound has been shown to have anti-inflammatory effects and may play a role in the regulation of glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has several advantages as a tool compound for scientific research. It has high selectivity for beta-2 adrenergic receptors, making it a useful tool for investigating the role of these receptors in various physiological processes. This compound is also stable and can be synthesized in high yields and purity, making it a suitable compound for laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It has a relatively short half-life, which may limit its usefulness in some experiments. In addition, this compound has been shown to have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Direcciones Futuras
For research include the investigation of the role of beta-2 adrenergic receptors in glucose metabolism and the development of more selective compounds.
Métodos De Síntesis
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride can be synthesized through a multi-step process that involves the reaction of 2-pyridinethiol with 3-(m-tolyloxy)propan-2-ol in the presence of a catalyst. The resulting product is then purified through recrystallization and converted to its hydrochloride salt form. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
1-(Pyridin-2-ylthio)-3-(m-tolyloxy)propan-2-ol hydrochloride has been extensively studied for its potential applications in biomedical research. It has been shown to selectively block the beta-adrenergic receptor subtype beta-2, which is involved in the regulation of heart rate, blood pressure, and bronchodilation. This compound has been used as a tool compound to investigate the role of beta-2 adrenergic receptors in various physiological processes, including cardiovascular function, airway smooth muscle contraction, and glucose metabolism.
Propiedades
IUPAC Name |
1-(3-methylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S.ClH/c1-12-5-4-6-14(9-12)18-10-13(17)11-19-15-7-2-3-8-16-15;/h2-9,13,17H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXJQAUDMUKSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CSC2=CC=CC=N2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

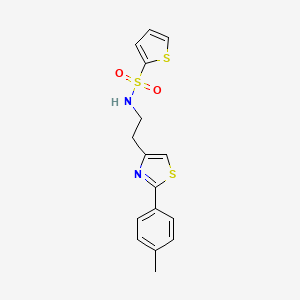
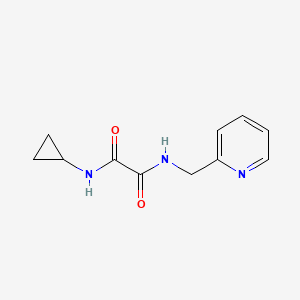
![3-{2-[4-(tert-butyl)anilino]-1-nitrovinyl}-2-benzofuran-1(3H)-one](/img/structure/B2946277.png)


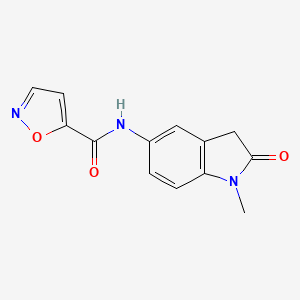
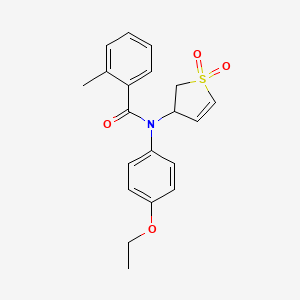
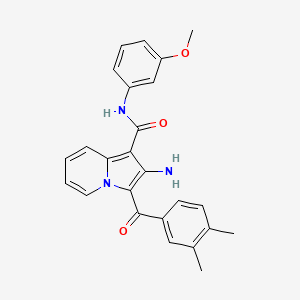
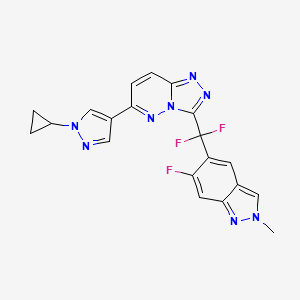
![2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2946293.png)

